

A Comparative Guide to the Efficacy of Pyridazin-3(2H)-one Derivatives

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Compound of Interest

Compound Name: 5-Methoxypyridazin-3(2H)-one

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The pyridazin-3(2H)-one scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities. This guide provides a comparative overview of the efficacy of various pyridazin-3(2H)-one derivatives in the fields of oncology, cardiovascular disease, and inflammation. The data presented is compiled from peer-reviewed studies to facilitate an objective comparison of their performance against alternative compounds and standard therapies.

I. Anticancer Efficacy of Pyridazin-3(2H)-one Derivatives

Several pyridazin-3(2H)-one derivatives have shown significant cytotoxic activity against various cancer cell lines. The following table summarizes the in vitro efficacy of selected compounds.

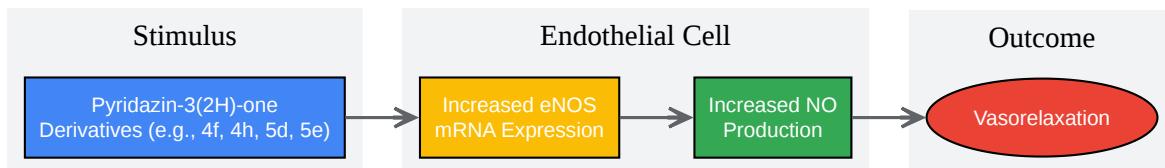
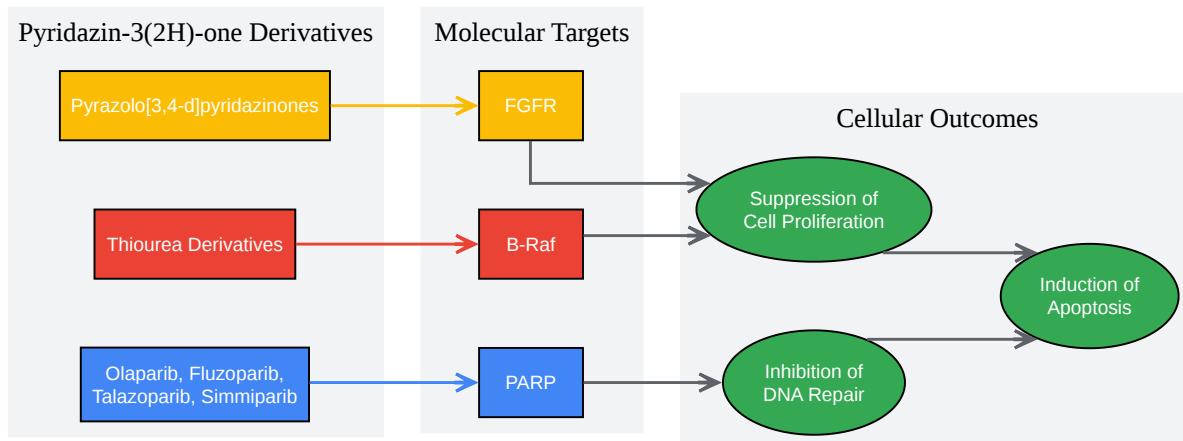
Table 1: In Vitro Anticancer Activity of Pyridazin-3(2H)-one Derivatives

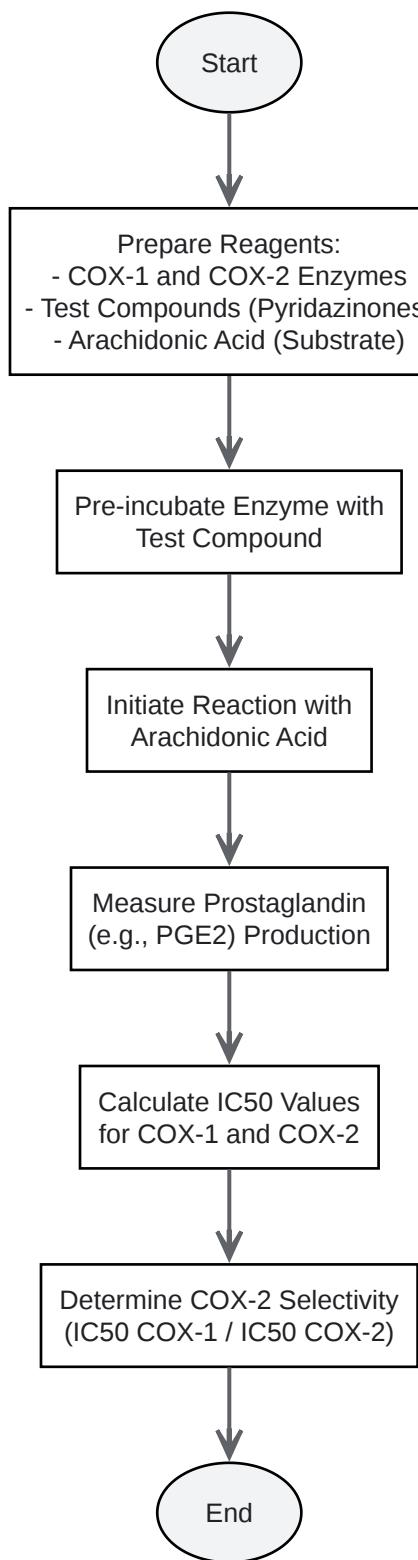
Compound ID	Cancer Cell Line	Cell Line Origin	IC50 (µM)	Alternative/Standard	IC50 (µM) of Alternative/Standard	Reference
6f	MDA-MB-468	Triple-Negative Breast Cancer	3.12	-	-	[1]
7h	MDA-MB-468	Triple-Negative Breast Cancer	4.9	-	-	[1]
Compound 43	PANC-1	Pancreatic Cancer	2.9	-	-	[2]
Compound 43	PACA-2	Pancreatic Cancer	2.2	-	-	[2]
Olaparib (29)	-	Ovarian Cancer	0.015	-	-	[2]
Fluzoparib (30)	-	Breast, Ovarian, Gastric Cancer	0.00146	-	-	[2]
Talazoparib (32)	-	Breast, Prostate Cancer	0.0002	-	-	[2]
E-7016 (33)	-	Melanoma	0.04	-	-	[2]
Thiourea Series	Various	Various	0.02497 - 0.03559	Sorafenib	0.04405	[2]

The in vitro cytotoxic activities of the pyridazin-3(2H)-one derivatives were commonly investigated using the tetrazolium-based MTT assay.[1]

- Cell Seeding: Cancer cells (e.g., MDA-MB-468) are seeded in a 96-well microplate at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of the pyridazin-3(2H)-one derivatives and incubated for a specified period (e.g., 72 hours).
- MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- Formazan Formation: Metabolically active cells will reduce the yellow MTT to purple formazan crystals. This reaction is typically allowed to proceed for 2-4 hours.
- Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).
- Absorbance Measurement: The absorbance of the resulting colored solution is measured using a multi-well spectrophotometer at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
- IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated from the dose-response curve.

Pyridazin-3(2H)-one derivatives have been shown to target several signaling pathways implicated in cancer progression.





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- 2. Pyridazine derivatives XIV. Study of the vasorelaxant action of 6-aryl-5-piperidino-3-hydrazinopyridazines in isolated rat thoracic aorta: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
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